

In-Depth Technical Guide: AKI603 Target Specificity and IC50

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Compound of Interest

Compound Name: AKI603

Cat. No.: B605262

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity, half-maximal inhibitory concentration (IC50), and mechanism of action of **AKI603**, a potent Aurora kinase inhibitor. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the fields of oncology and drug discovery.

Core Target and Mechanism of Action

AKI603 is a novel small molecule inhibitor primarily targeting Aurora kinase A (AurA).^{[1][2]} Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Overexpression of AurA is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.

The primary mechanism of action of **AKI603** involves the direct inhibition of the kinase activity of AurA.^[3] This inhibition prevents the phosphorylation of AurA at key residues such as Threonine 288 (Thr288), a critical step for its activation.^[3] By suppressing AurA activity, **AKI603** disrupts downstream signaling pathways, leading to defects in mitotic spindle formation, cell cycle arrest, and the accumulation of cells with polyploidy.^[1] Ultimately, this can induce cellular senescence and apoptosis in cancer cells.^[4]

Notably, **AKI603** was developed to overcome resistance to existing therapies, such as the resistance mediated by the BCR-ABL-T315I mutation in chronic myeloid leukemia (CML).^{[1][2]}

Target Specificity and IC50 Data

The inhibitory activity of **AKI603** has been quantified against its primary target and other related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

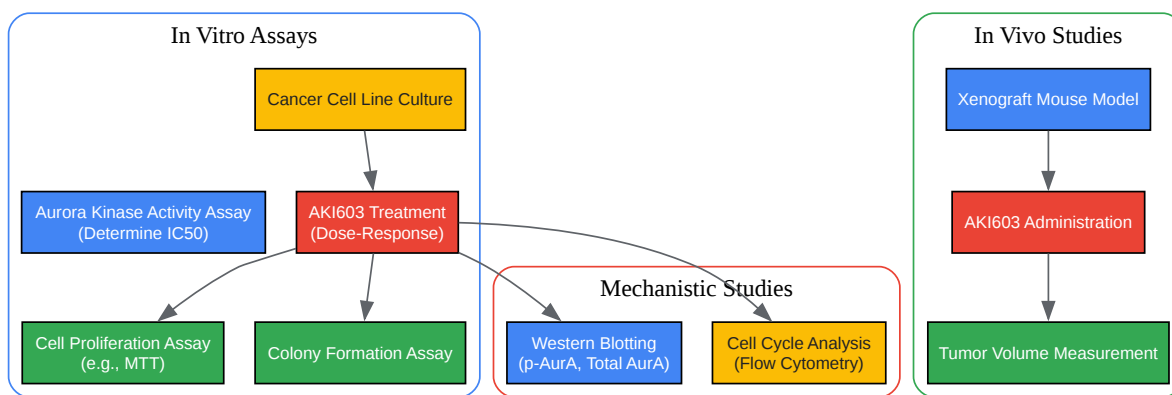
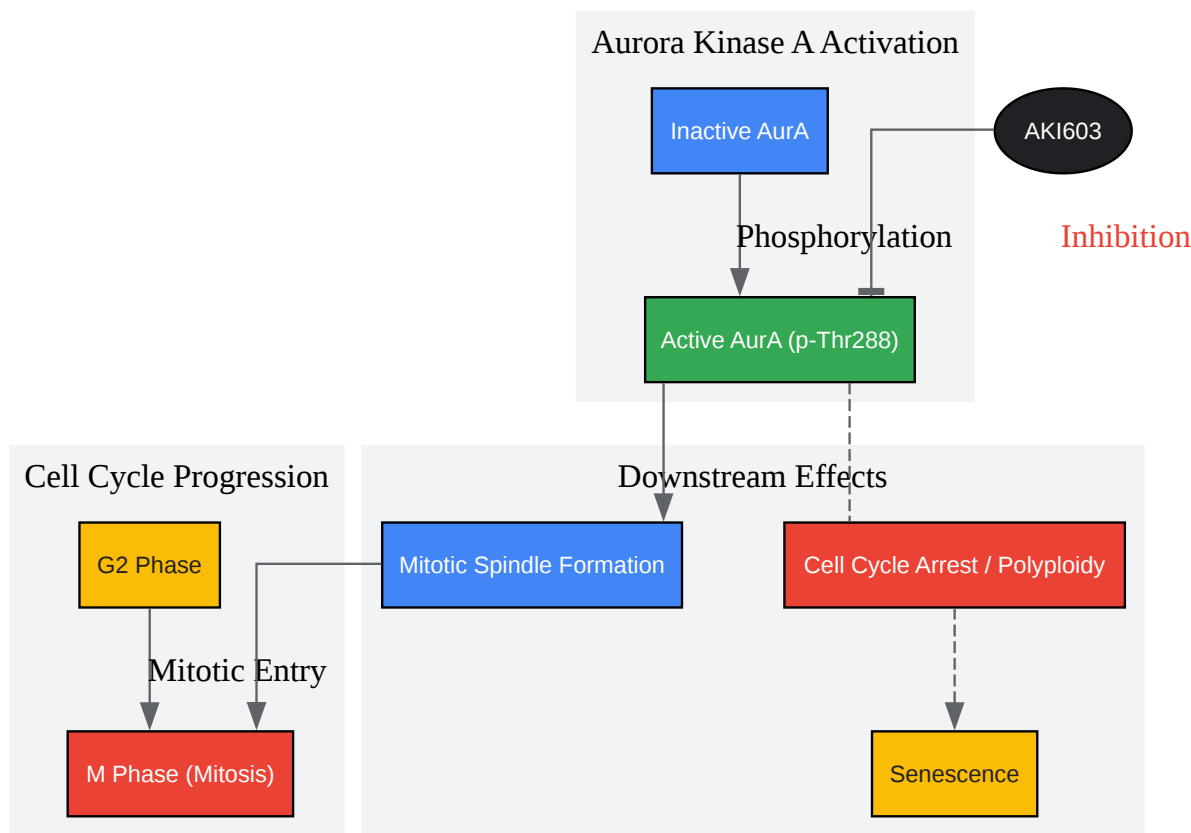
Target	IC50	Cell Line / Assay Type	Reference
Aurora Kinase A	12.3 nM	Kinase Activity Assay	[1][2][3]
Aurora Kinase B	Lower Potency than AurA	Kinase Activity Assay	[3]

AKI603 also demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50 values varying depending on the specific cell type.

Cell Line	Cancer Type	IC50 (μM)	Reference
SUM149	Breast Cancer	2.04	[2]
BT549	Breast Cancer	0.86	[2]
MCF-7	Breast Cancer	0.97	[2]
MCF-7-Epi	Breast Cancer	21.01	[2]
Sk-br-3	Breast Cancer	0.73	[2]
MDA-MB-231	Breast Cancer	3.49	[2]
MDA-MB-453	Breast Cancer	0.18 (MTT), 0.19 (Cell counting)	[2]
MDA-MB-468	Breast Cancer	0.15 (MTT), 0.17 (Cell counting)	[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures for characterizing **AKI603**, the following diagrams have been generated using the DOT language.



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